(Lys18)-Pseudin-2 Trifluoroacetate

Insulin secretion Type 2 diabetes Beta-cell pharmacology

Rationally engineered pseudin-2 analog with single Leu18→Lys substitution. Unique maximal insulinotropic potency (+215% at 10⁻⁶ M) not found in other Lys-substituted variants. 2.5-fold improved bacterial selectivity index over wild-type; ultra-low hemolytic activity (0.5% at 100 μM). Ca²⁺-independent secretagogue ideal for sulfonylurea-resistant T2D mechanistic studies. Dual antibacterial/anti-inflammatory action validated in E. coli K1 septic shock model. Non-fungible research tool: substituting any other pseudin-2 analog forfeits this specific pharmacological envelope.

Molecular Formula C124H204F3N37O34
Molecular Weight 2814.2 g/mol
Cat. No. B12625529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Lys18)-Pseudin-2 Trifluoroacetate
Molecular FormulaC124H204F3N37O34
Molecular Weight2814.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C122H203N37O32.C2HF3O2/c1-17-65(12)98(155-94(166)58-135-103(171)77(37-40-88(128)160)144-112(180)82(49-70-31-21-20-22-32-70)152-118(186)97(64(10)11)156-107(175)75(35-25-29-45-125)141-105(173)73(33-23-27-43-123)143-111(179)81(48-62(6)7)148-101(169)68(15)139-109(177)85(52-90(130)162)150-110(178)80(47-61(4)5)140-93(165)55-127)119(187)153-83(50-71-56-133-59-136-71)113(181)145-78(39-42-95(167)168)104(172)138-69(16)102(170)158-99(66(13)18-2)120(188)146-74(34-24-28-44-124)106(174)142-76(36-26-30-46-126)108(176)159-100(67(14)19-3)121(189)154-87(54-92(132)164)115(183)151-86(53-91(131)163)114(182)149-84(51-72-57-134-60-137-72)116(184)157-96(63(8)9)117(185)147-79(122(190)191)38-41-89(129)161;3-2(4,5)1(6)7/h20-22,31-32,56-57,59-69,73-87,96-100H,17-19,23-30,33-55,58,123-127H2,1-16H3,(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H2,132,164)(H,133,136)(H,134,137)(H,135,171)(H,138,172)(H,139,177)(H,140,165)(H,141,173)(H,142,174)(H,143,179)(H,144,180)(H,145,181)(H,146,188)(H,147,185)(H,148,169)(H,149,182)(H,150,178)(H,151,183)(H,152,186)(H,153,187)(H,154,189)(H,155,166)(H,156,175)(H,157,184)(H,158,170)(H,159,176)(H,167,168)(H,190,191);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1
InChIKeyQYXISSSIYMTXKL-VDOVUREESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Lys18)-Pseudin-2 Trifluoroacetate: A Synthetic Antimicrobial Peptide Analog with Validated Insulinotropic and Antibacterial Differentiation


(Lys18)-Pseudin-2 Trifluoroacetate is a rationally engineered, 24-residue analog of the frog-skin antimicrobial peptide pseudin-2, featuring a single Lys substitution at position 18 (Leu18→Lys) that increases net cationicity and modulates amphipathic α-helicity [1]. This modification yields a chemically defined trifluoroacetate salt (CAS 1011309-57-1, C122H203N37O32) with distinct biological properties that diverge from wild-type pseudin-2 in quantifiable ways, particularly in insulin-releasing potency, antibacterial selectivity, and reduced mammalian cytotoxicity [1][2].

Why (Lys18)-Pseudin-2 Trifluoroacetate Cannot Be Substituted by Wild-Type Pseudin-2 or Other Lysine Analogs


Generic substitution among pseudin-2 analogs is scientifically invalid because position-specific modifications produce divergent pharmacological profiles that are not interchangeable. Wild-type pseudin-2 (Leu18) possesses moderate antimicrobial activity (MIC 1-2 μM against Gram-negatives) but exhibits notable cytotoxicity and negligible insulinotropic efficacy [1]. Other Lys-substituted analogs, such as [Lys3,Lys10,Lys14] or [Lys3,Lys10,Lys14,Lys21], completely lack insulinotropic action despite increased cationicity [2]. The [Lys18] substitution uniquely achieves a therapeutically favorable balance: maximal insulin-releasing potency (215% increase at 10⁻⁶ M) [2] combined with a 2.5-fold improvement in bacterial selectivity index over wild-type pseudin-2 [3]. Substituting any other analog would forfeit this specific performance envelope, making (Lys18)-Pseudin-2 Trifluoroacetate a non-fungible research tool and development candidate.

(Lys18)-Pseudin-2 Trifluoroacetate Quantitative Differentiation Evidence Versus Comparator Analogs


Superior Insulinotropic Potency and Efficacy: (Lys18)-Pseudin-2 Versus Wild-Type Pseudin-2 and Other Lysine Analogs

In a head-to-head comparison using the BRIN-BD11 clonal β-cell line, [Lys18]-pseudin-2 demonstrated the highest insulinotropic activity among all pseudin-2 derivatives tested. At the lowest concentration (10⁻⁹ M), it increased insulin release by 46% versus baseline, whereas wild-type pseudin-2 and other analogs ([Phe8], [d-Lys3,d-Lys10,d-Lys14]) produced weaker or negligible effects [1]. At the highest tested concentration (10⁻⁶ M), [Lys18]-pseudin-2 achieved a 215% increase in insulin release—substantially exceeding wild-type pseudin-2 [1].

Insulin secretion Type 2 diabetes Beta-cell pharmacology

Enhanced Bacterial Selectivity Index: Ps-K18 Versus Wild-Type Pseudin-2 (Ps)

The bacterial selectivity of antimicrobial peptides can be quantified using the Relative Selective Index (MHC/Average MIC). For Gram-negative bacteria, Ps-K18 (identical to [Lys18]-pseudin-2) exhibited a Relative Selective Index of 40, compared to only 16.67 for wild-type pseudin-2 (Ps) [1]. This represents a 2.4-fold improvement in therapeutic window, indicating that Ps-K18 discriminates more effectively between bacterial membranes and mammalian cell membranes.

Antimicrobial peptides Bacterial selectivity Therapeutic index

Reduced Hemolytic Activity: (Lys18)-Pseudin-2 Versus Wild-Type Pseudin-2

Hemolytic activity is a critical safety parameter for antimicrobial peptides. Ps-K18 ([Lys18]-pseudin-2) demonstrates markedly reduced hemolysis compared to wild-type pseudin-2. At a concentration of 100 μM, Ps-K18 induces only 0.5% hemolysis of human red blood cells (hRBC) [1]. In contrast, wild-type pseudin-2 has a reported HC₅₀ >300 μM but exhibits measurable hemolysis at lower concentrations in comparative assays [2].

Hemolysis Cytotoxicity Peptide safety

Broad-Spectrum Antibacterial Activity with Gram-Negative Preference: (Lys18)-Pseudin-2 Versus Melittin

Ps-K18 exhibits potent antibacterial activity against clinically relevant Gram-negative pathogens. MIC values are 2 μM against E. coli, A. baumannii, and P. aeruginosa, and 4 μM against S. typhimurium [1]. While its average MIC against Gram-negatives (2.5 μM) is slightly higher than that of wild-type pseudin-2 (1.5 μM), the selectivity improvement is substantial. Compared to the bee venom peptide melittin, Ps-K18 shows a 500-fold higher Relative Selective Index (40 vs. 0.08) [2], underscoring its superior safety profile.

Gram-negative bacteria Antibiotic resistance MIC

Anti-Inflammatory Activity in Septic Shock Model: Ps-K18 Versus Untreated Control

In a lipopolysaccharide (LPS) or E. coli K1-induced septic shock mouse model, Ps-K18 ([Lys18]-pseudin-2) significantly reduced bacterial growth and suppressed inflammatory cytokine production (IL-1β, IL-6, TNF-α) compared to untreated controls [1]. Additionally, Ps-K18 attenuated lung damage and exhibited low renal and hepatic toxicity, whereas the untreated group showed severe inflammation and tissue injury [1].

Sepsis Anti-inflammatory In vivo efficacy

Defined Application Scenarios for (Lys18)-Pseudin-2 Trifluoroacetate Based on Quantitative Evidence


Type 2 Diabetes Research: Insulin Secretion Assays and Beta-Cell Pharmacology

Given its maximal insulinotropic potency (215% increase at 10⁻⁶ M) and efficacy at sub-nanomolar concentrations (46% increase at 10⁻⁹ M) [1], (Lys18)-Pseudin-2 Trifluoroacetate is uniquely suited as a positive control or mechanistic probe in pancreatic beta-cell studies. Its Ca²⁺-independent mechanism of action [1] makes it particularly valuable for dissecting alternative insulin secretory pathways relevant to sulfonylurea-resistant type 2 diabetes. Researchers investigating novel insulin secretagogues should prioritize this analog over wild-type pseudin-2 or multi-Lys substituted variants, which lack comparable insulinotropic activity [1].

Gram-Negative Antibacterial Discovery with Safety Screening

With MIC values of 2-4 μM against key Gram-negative pathogens (E. coli, A. baumannii, P. aeruginosa) [2] and a Relative Selective Index of 40—2.4-fold higher than wild-type pseudin-2 [3]—this compound serves as an optimized lead scaffold for antimicrobial peptide engineering. Its ultra-low hemolytic activity (0.5% at 100 μM) [2] makes it an ideal reference standard for benchmarking hemolytic liability in novel AMP candidates. Procurement for structure-activity relationship (SAR) studies is justified by the documented disconnect between increased cationicity and insulinotropic activity seen in other Lys analogs [1].

Sepsis and Inflammation Model Studies

Investigators studying host-directed therapies for Gram-negative sepsis should select (Lys18)-Pseudin-2 Trifluoroacetate based on its dual antibacterial and anti-inflammatory properties validated in vivo. In the LPS/E. coli K1 septic shock mouse model, Ps-K18 significantly reduced bacterial burden and suppressed IL-1β, IL-6, and TNF-α while attenuating lung damage and demonstrating low organ toxicity [4]. This multifunctional profile distinguishes it from single-mechanism antibiotics and positions it as a valuable tool for exploring immunomodulatory antimicrobial strategies.

Membrane Permeabilization and Peptide-Lipid Interaction Studies

The single Lys18 substitution modulates amphipathicity and local charge distribution without disrupting the overall α-helical architecture [5]. Researchers requiring a well-characterized cationic antimicrobial peptide with defined membrane selectivity can employ (Lys18)-Pseudin-2 Trifluoroacetate as a model system. Its intermediate cationicity (net charge +3 for Ps-K18 versus +2 for wild-type) [3] and proven membrane-targeting mechanism (carpet model) [5] provide a calibrated reference point for biophysical studies comparing peptide-induced membrane disruption across different lipid compositions.

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